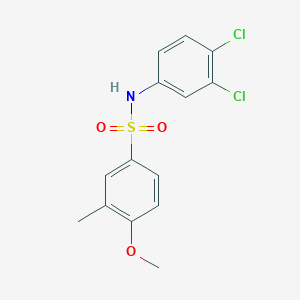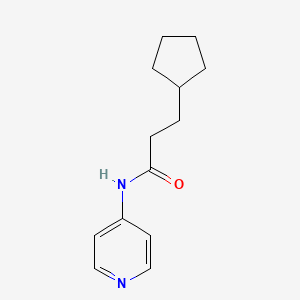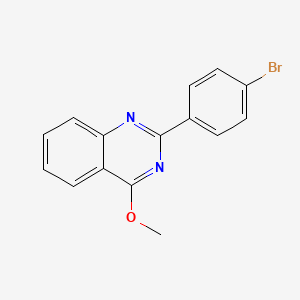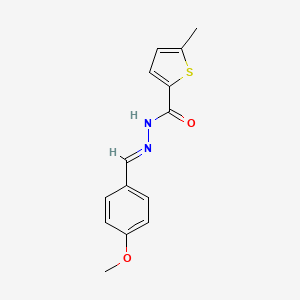![molecular formula C20H14N2O4 B5707034 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. DNQX is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of nerve impulses in the brain.
Applications De Recherche Scientifique
2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is widely used in scientific research to study the function of ionotropic glutamate receptors. It is commonly used as a tool compound to block the activity of these receptors and to investigate their role in various physiological processes. 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used in studies on synaptic plasticity, learning and memory, and neurodegenerative disorders such as epilepsy and Alzheimer's disease.
Mécanisme D'action
2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of the neurotransmitter glutamate. This results in the inhibition of the receptor's activity and the suppression of the transmission of nerve impulses in the brain.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in the brain. It has been demonstrated to block the induction of long-term potentiation (LTP), which is a process that is believed to underlie learning and memory. 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been suggested that 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione may have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its specificity for the ionotropic glutamate receptor. This allows researchers to selectively block the activity of these receptors without affecting other types of receptors or neurotransmitters. However, one limitation of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is its relatively low potency compared to other glutamate receptor antagonists. This can make it difficult to achieve complete blockade of receptor activity at low concentrations.
Orientations Futures
There are several future directions for research on 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione and its role in the brain. One area of interest is the investigation of the effects of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione on different types of ionotropic glutamate receptors and their subunits. Another direction is the study of the potential therapeutic applications of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in the treatment of neurodegenerative disorders such as Alzheimer's disease and epilepsy. Finally, there is a need for the development of more potent and selective glutamate receptor antagonists to improve the efficacy of research on these receptors.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2,5-dimethylphenylhydrazine with 2-nitrobenzaldehyde in the presence of acetic acid and sulfuric acid, followed by cyclization with maleic anhydride. The resulting product is then purified through recrystallization. The yield of 2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione synthesis is typically around 40%.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-11-6-7-12(2)17(10-11)21-19(23)14-5-3-4-13-16(22(25)26)9-8-15(18(13)14)20(21)24/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQGJZNOQFWSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)



![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)

![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

